2-Oxoindoline-4-carboxylic acid

Catalog No.
S727916
CAS No.
90322-37-5
M.F
C9H7NO3
M. Wt
177.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxoindoline-4-carboxylic acid

CAS Number

90322-37-5

Product Name

2-Oxoindoline-4-carboxylic acid

IUPAC Name

2-oxo-1,3-dihydroindole-4-carboxylic acid

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C9H7NO3/c11-8-4-6-5(9(12)13)2-1-3-7(6)10-8/h1-3H,4H2,(H,10,11)(H,12,13)

InChI Key

ALXJUSWINGKGAW-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC=C2NC1=O)C(=O)O

Canonical SMILES

C1C2=C(C=CC=C2NC1=O)C(=O)O

Antitumor Agents

Antibacterial and Antioxidant Agents

Antibacterial and Antioxidant Agents

    Results: Seven of the synthetic compounds showed good antibacterial activity compared to ciprofloxacin, which was used as a positive control in the experiment.

Production of Polymers and Biopolymers

Production of Coatings and Adhesives

2-Oxoindoline-4-carboxylic acid is a heterocyclic organic compound belonging to the indole family. It features a fused ring system comprising a benzene ring and a pyrrole ring, characterized by a carboxylic acid group at the fourth position and a ketone group at the second position. This unique structure contributes to its diverse reactivity and biological activities, making it a significant compound in medicinal chemistry and organic synthesis .

, including:

  • Oxidation: Can be oxidized to form quinones or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: The ketone group can be reduced to an alcohol, yielding 2-hydroxyindoline-4-carboxylic acid, typically using sodium borohydride or lithium aluminum hydride.
  • Esterification: The carboxylic acid group reacts with alcohols to form esters.
  • Decarboxylation: Under specific conditions, the carboxylic acid group can be removed, leading to the formation of simpler compounds.

2-Oxoindoline-4-carboxylic acid exhibits notable biological activities, particularly in the fields of oncology and microbiology. It has shown potential as an anticancer agent by inducing apoptosis in cancer cells through the activation of specific signaling pathways. Additionally, it has demonstrated antimicrobial properties, making it a candidate for further research in drug development.

Mechanism of Action

The compound primarily targets RNA-dependent RNA polymerase activity in dengue virus, inhibiting viral replication. It also affects apoptotic pathways, suggesting its dual role in both antiviral and anticancer therapies.

The synthesis of 2-Oxoindoline-4-carboxylic acid typically involves:

  • Cyclization of Isatin: One common method is the reaction of isatin with malonic acid in the presence of a base, followed by decarboxylation.
  • Indole Derivatives: Another approach utilizes indole-2-carboxylic acid derivatives that undergo cyclization under acidic or basic conditions to yield the desired product.

Industrial production may involve optimized reaction conditions and techniques such as continuous flow reactors to enhance yield and purity.

This compound finds applications across various fields:

  • Medicinal Chemistry: Used as a building block for synthesizing novel antitumor agents and enzyme inhibitors.
  • Biological Research: Serves as a probe for studying biological pathways and enzyme interactions.
  • Industrial Chemistry: Employed in the production of dyes, pigments, coatings, and adhesives due to its reactive functional groups.

Research indicates that 2-Oxoindoline-4-carboxylic acid interacts with several enzymes involved in metabolic pathways. These interactions can modulate enzyme activity, influencing cellular metabolism and providing insights into potential therapeutic applications. Studies have shown that it can form complexes with proteins, affecting their structure and function.

Several compounds share structural similarities with 2-Oxoindoline-4-carboxylic acid. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
Indole-2-carboxylic acidLacks ketone group; simpler structureLess versatile due to lack of additional functional groups
IsatinContains a carbonyl group but no carboxylic acidDifferent reactivity profile due to absence of carboxylic acid
2-Hydroxyindoline-4-carboxylic acidHydroxyl group replaces ketone; retains carboxylic acidExhibits different biological activities due to hydroxyl presence

2-Oxoindoline-4-carboxylic acid is unique due to its combination of both a ketone and a carboxylic acid group, enhancing its reactivity and potential applications compared to these similar compounds.

XLogP3

0.3

Wikipedia

2-Oxoindoline-4-carboxylic acid

Dates

Modify: 2023-08-15

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